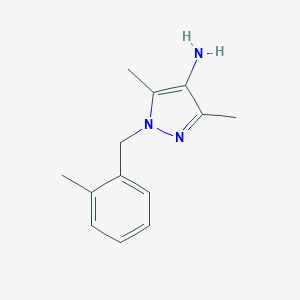

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is a heterocyclic compound. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Molecular Structure Analysis

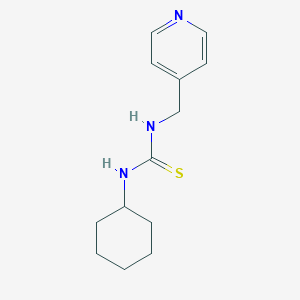

The molecular structure of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Triazole compounds, including 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

In medicinal chemistry, pyrazole derivatives like 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine are explored for their potential as antimicrobial agents. The structural flexibility of pyrazoles allows for the synthesis of compounds with significant antibacterial and antifungal activities . This compound could serve as a precursor in the development of new drugs targeting resistant strains of bacteria and fungi.

Organic Synthesis: Heterocyclic Compound Formation

This compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, which are fundamental in creating complex molecules for pharmaceuticals and agrochemicals . The versatility of pyrazole derivatives makes them valuable in constructing diverse molecular architectures.

Pharmaceuticals: Drug Design

The pyrazole core of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is a common motif in drug design due to its pharmacological properties. It’s often incorporated into molecules designed to interact with various biological targets, potentially leading to treatments for diseases such as cancer, diabetes, and hypertension .

Agriculture: Pesticide Development

In agriculture, compounds like 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine are investigated for their use in pesticide development. Their ability to disrupt biological pathways in pests without harming crops makes them candidates for new, more effective pesticides.

Material Science: Functional Materials

The pyrazole ring can be used to synthesize functional materials with potential applications in material science. These materials might possess unique properties such as conductivity, fluorescence, or thermal stability, which can be harnessed in electronics, sensors, or as advanced coatings .

Biochemistry: Enzyme Inhibition

In biochemistry, researchers study the inhibitory effects of pyrazole derivatives on specific enzymes. By binding to active sites, compounds like 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine can modulate enzyme activity, which is crucial in understanding disease mechanisms and developing therapeutic inhibitors .

properties

IUPAC Name |

3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOFETMIRODWFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341592 |

Source

|

| Record name | 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | |

CAS RN |

514801-09-3 |

Source

|

| Record name | 1H-Pyrazol-4-amine, 3,5-dimethyl-1-[(2-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514801-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B452585.png)

![N-(3,4-dichlorophenyl)-2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452586.png)

![methyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452587.png)

![2-methyl-N-[1-(4-propylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B452600.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B452606.png)

![Benzyl 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]phenyl ether](/img/structure/B452607.png)